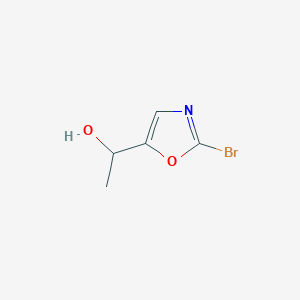![molecular formula C6H3BrN2OS B13137471 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione is a heterocyclic compound characterized by the presence of a bromine atom and a thione group attached to an oxazolo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-3-hydroxypyridine with carbon disulfide and bromine in the presence of a base, followed by cyclization to form the desired oxazolo-pyridine ring system .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to the thione form.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted oxazolo-pyridine derivatives.
- Oxidized forms like sulfoxides and sulfones.
Applications De Recherche Scientifique
4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Oxazolo[4,5-b]pyridine-2(3H)-one: Lacks the bromine atom and thione group, leading to different chemical properties and biological activities.
1H-Pyrazolo[3,4-b]pyridines: Similar heterocyclic structure but with different substituents, offering a range of biological activities.
Uniqueness: 4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its bromine and thione groups make it a versatile intermediate for further chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C6H3BrN2OS |
|---|---|
Poids moléculaire |
231.07 g/mol |
Nom IUPAC |
4-bromo-3H-[1,3]oxazolo[4,5-c]pyridine-2-thione |
InChI |
InChI=1S/C6H3BrN2OS/c7-5-4-3(1-2-8-5)10-6(11)9-4/h1-2H,(H,9,11) |
Clé InChI |
KAHICGWSAHDCII-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=C1OC(=S)N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


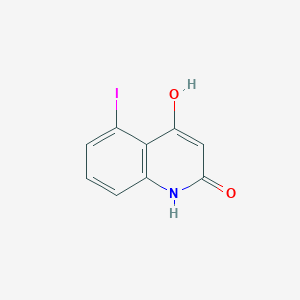
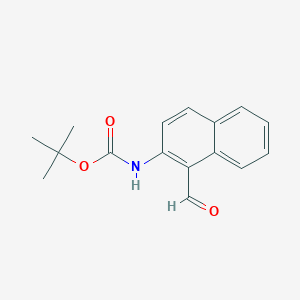
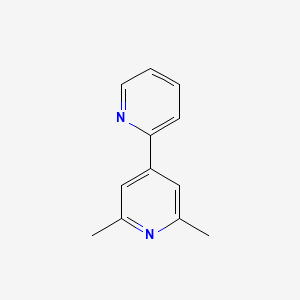
![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)

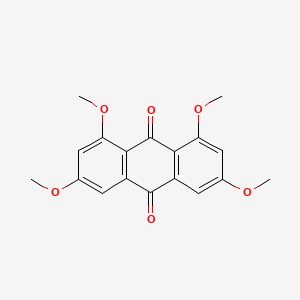

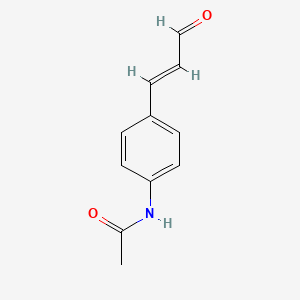
![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)

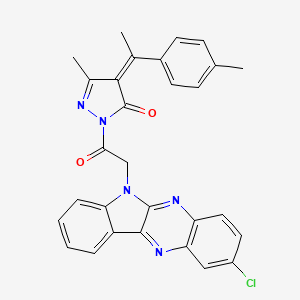
![Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)
